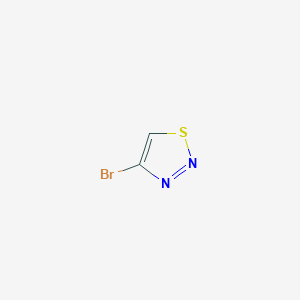
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one (CHCHI) is a chemical compound belonging to the class of organic compounds known as hydroxyindanes. It is a white solid that is insoluble in water, but soluble in organic solvents. CHCHI has a variety of applications in scientific research, as it has been used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Photonic Crystals
Photonic crystals are periodic structural materials that influence the propagation properties of photons. Researchers have explored the use of photonic crystals due to their excellent optical, electrical, and magnetic properties. Notably, biological photonic crystal structures found in butterfly wings, sea mouse bristles, peacock feathers, melon jellyfish epidermal cells, and weevil exoskeletons have inspired synthetic approaches . The preparation methods for photonic crystals include template-based techniques, self-assembly, electron beam evaporation, chemical vapor deposition, and more. These crystals find applications in sensors, solar cells, filters, and infrared stealth technology. Achieving high-precision, sensitive, angle-independent, and large-area uniform photonic crystals remains a key challenge.
Cyclodextrins in Drug Delivery
Cyclodextrins, cyclic oligosaccharides composed of glucopyranoside units, have applications in drug delivery. Among them, β-cyclodextrin (with seven glucose units) is commonly used. Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability. Researchers explore their potential in targeted drug delivery systems, improving bioavailability and minimizing side effects .
Photocatalysis with ZnO Nanoparticles
Zinc oxide (ZnO) nanoparticles, with a direct band gap of 3.37 eV, exhibit high quantum efficiency and stability. Researchers have investigated their photocatalytic activity, especially on specific crystal planes. ZnO nanoparticles can efficiently degrade pollutants, making them valuable for environmental remediation .
Propriétés
IUPAC Name |
2-(cyclohexanecarbonyl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h4-5,8-10,18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDTYCGXFJRLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylcarbonyl)-3-hydroxyinden-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2823881.png)

![6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2823887.png)


![1-(3-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2823893.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)



![3-(4-Ethylphenyl)-6-[(4-fluorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indoli ne]-4,7-dione](/img/structure/B2823899.png)

![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)